molecular formula Na3PO4<br>Na3O4P B7803235 Trisodium phosphate CAS No. 96337-98-3

Trisodium phosphate

Cat. No. B7803235
M. Wt: 163.941 g/mol
InChI Key: RYFMWSXOAZQYPI-UHFFFAOYSA-K
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Patent
US07166452B2

Procedure details

Each of the microorganisms listed in Table 1 was planted in 50 ml of a medium containing 1% of glucose, 0.5% of peptone, and 0.3% of yeast extract, and was shaking-cultured for 48 hours at 30° C. The culture medium was centrifuged to obtain the cells, which were then put into a test tube and suspended with 1 ml of 1 M sodium phosphate buffer solution (pH 7.0) added thereto. With 1 mg of dl-2-methylaminopropiophenone hydrochloride added thereto, the mixture was shaken for 24 hours at 30° C., so as to effect a reaction. After the reaction was completed, the reaction mixture was centrifuged, so as to remove the cells, and the supernatant was subjected to HPLC (μBondapakphenyl, manufactured by Waters Corporation, with a diameter of 4 mm, a length of 300 mm, an eluent of 0.05 M sodium phosphate buffer solution (containing 7% of acetonitrile), pH 5.0, a flow rate of 0.8 mL/min, and a detection wavelength of UV 220 nm), thereby yielding an optically active pseudoephedrine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
2-methylaminopropiophenone hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[P:13]([O-:17])([O-:16])([O-:15])=[O:14].[Na+:18].[Na+].[Na+].Cl.[CH3:22][NH:23][CH:24]([CH3:33])[C:25]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)=[O:26]>>[P:13]([O-:17])([O-:16])([O-:15])=[O:14].[Na+:18].[Na+:18].[Na+:18].[CH3:33][C@H:24]([NH:23][CH3:22])[C@@H:25]([OH:26])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:1.2.3.4,5.6,7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Three
Name
2-methylaminopropiophenone hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CNC(C(=O)C1=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
was shaking-cultured for 48 hours at 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract
CUSTOM
Type
CUSTOM
Details
to obtain the cells, which
CUSTOM
Type
CUSTOM
Details
were then put into a test tube
ADDITION
Type
ADDITION
Details
added
STIRRING
Type
STIRRING
Details
the mixture was shaken for 24 hours at 30° C.
Duration
24 h
CUSTOM
Type
CUSTOM
Details
a reaction
CUSTOM
Type
CUSTOM
Details
so as to remove the cells

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
YIELD: PERCENTYIELD 7%
Name
Type
product
Smiles
C[C@@H]([C@H](C=1C=CC=CC1)O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07166452B2

Procedure details

Each of the microorganisms listed in Table 1 was planted in 50 ml of a medium containing 1% of glucose, 0.5% of peptone, and 0.3% of yeast extract, and was shaking-cultured for 48 hours at 30° C. The culture medium was centrifuged to obtain the cells, which were then put into a test tube and suspended with 1 ml of 1 M sodium phosphate buffer solution (pH 7.0) added thereto. With 1 mg of dl-2-methylaminopropiophenone hydrochloride added thereto, the mixture was shaken for 24 hours at 30° C., so as to effect a reaction. After the reaction was completed, the reaction mixture was centrifuged, so as to remove the cells, and the supernatant was subjected to HPLC (μBondapakphenyl, manufactured by Waters Corporation, with a diameter of 4 mm, a length of 300 mm, an eluent of 0.05 M sodium phosphate buffer solution (containing 7% of acetonitrile), pH 5.0, a flow rate of 0.8 mL/min, and a detection wavelength of UV 220 nm), thereby yielding an optically active pseudoephedrine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
2-methylaminopropiophenone hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[P:13]([O-:17])([O-:16])([O-:15])=[O:14].[Na+:18].[Na+].[Na+].Cl.[CH3:22][NH:23][CH:24]([CH3:33])[C:25]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)=[O:26]>>[P:13]([O-:17])([O-:16])([O-:15])=[O:14].[Na+:18].[Na+:18].[Na+:18].[CH3:33][C@H:24]([NH:23][CH3:22])[C@@H:25]([OH:26])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:1.2.3.4,5.6,7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Three
Name
2-methylaminopropiophenone hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CNC(C(=O)C1=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
was shaking-cultured for 48 hours at 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract
CUSTOM
Type
CUSTOM
Details
to obtain the cells, which
CUSTOM
Type
CUSTOM
Details
were then put into a test tube
ADDITION
Type
ADDITION
Details
added
STIRRING
Type
STIRRING
Details
the mixture was shaken for 24 hours at 30° C.
Duration
24 h
CUSTOM
Type
CUSTOM
Details
a reaction
CUSTOM
Type
CUSTOM
Details
so as to remove the cells

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
YIELD: PERCENTYIELD 7%
Name
Type
product
Smiles
C[C@@H]([C@H](C=1C=CC=CC1)O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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